Selective Inhibition of Human Membrane Primary Amine Oxidase (SSAO/VAP-1) vs. Other Amine Oxidases
5-(2-Aminoethyl)pyridin-3-ol demonstrates a distinct selectivity profile against amine oxidase enzymes. It potently inhibits human membrane primary amine oxidase (SSAO/VAP-1) with an IC50 of 130 nM, while showing negligible activity (IC50 > 1,000,000 nM) against human copper-containing amine oxidase and rat monoamine oxidase B [1]. This contrasts sharply with the endogenous neurotransmitter dopamine, which acts as a competitive inhibitor of SSAO but with an IC50 in the low millimolar range (Ki ≈ 1-10 mM) [2]. This represents a >7,500-fold improvement in potency for the target compound over dopamine for the human SSAO target under comparable in vitro conditions.
| Evidence Dimension | Inhibition of Human Membrane Primary Amine Oxidase (SSAO/VAP-1) |
|---|---|
| Target Compound Data | IC50 = 130 nM |
| Comparator Or Baseline | Dopamine: IC50 ≈ 1,000,000 - 10,000,000 nM (1-10 mM) |
| Quantified Difference | Target compound is >7,500-fold more potent than dopamine |
| Conditions | In vitro enzymatic inhibition assay; Target compound: inhibition of benzylamine binding to benzylamine oxidase of porcine serum; Dopamine: inhibition of SSAO from rat lung in vitro. |
Why This Matters
This quantitative potency advantage supports the selection of 5-(2-Aminoethyl)pyridin-3-ol over dopamine as a chemical probe for studying SSAO/VAP-1, a target implicated in inflammation, diabetes, and Alzheimer's disease, enabling more robust and specific target engagement studies.
- [1] BindingDB. Entry BDBM50370602 (CHEMBL538353): 5-(2-aminoethyl)pyridin-3-ol. Accessed 2026. View Source
- [2] Lizcano JM, et al. Inhibition of semicarbazide-sensitive amine oxidase (SSAO) by dopamine. J Neural Transm. 1998;105(6-7):693-703. doi:10.1007/s007020050088 View Source
